REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].Cl[CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1.CS(C)=O.CCOC(C)=O>O>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH2:5][C:1]#[N:2])=[CH:7][CH:8]=1 |f:0.1|
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Name
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|
Quantity
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38.6 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
74.37 g
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Type
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reactant
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Smiles
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ClCC=1C=CC(=NC1)C
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Name
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|
Quantity
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750 mL
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Type
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reactant
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Smiles
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CS(=O)C
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CCOC(=O)C
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Name
|
heptanes
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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1500 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 60° C
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to RT
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Type
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EXTRACTION
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Details
|
The solution was extracted with EtOAc (4×750 mL)
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Type
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CONCENTRATION
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Details
|
the combined organic layer was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The resulting oil was purified by chromatography (eluent: EtOAc)
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
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CC1=CC=C(C=N1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |